Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
Overview
Description
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is a chemical compound of interest due to its potential applications in various fields of chemistry and material science. While specific research directly referencing this compound is limited, insights can be drawn from studies on similar ethylated compounds and their chemical behaviors.
Synthesis Analysis
The synthesis of complex organic compounds like Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate often involves multi-step reactions, starting from simpler molecules and incorporating functional groups through various chemical reactions. Analogous compounds, such as ethylated thiopyrans and related heterocyclic compounds, have been synthesized through routes involving condensation reactions, cyclization, and functional group transformations (Sosnovskikh, 2018).
Molecular Structure Analysis
The molecular structure of such compounds is critical in determining their chemical reactivity and physical properties. Structural analyses often involve spectroscopic methods, including NMR, IR, and mass spectrometry, to elucidate the arrangement of atoms and the configuration of functional groups within the molecule. Detailed structural analysis supports understanding the compound's reactivity and potential applications.
Chemical Reactions and Properties
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, like its analogs, participates in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. The reactivity can be further analyzed through studies on similar sulfur-containing heterocycles, which often exhibit unique chemical behaviors due to the presence of the sulfur atom (Sosnovskikh, 2019).
Scientific Research Applications
Synthesis of Functionalized Thiopyran Derivatives :
- Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate reacts with acetylenic esters to produce phosphorus ylides with a thiopyran-4-one ring moiety, further yielding functionalized thiopyran derivatives through an intramolecular Wittig reaction (Asghari, Firouzzade Pasha, & Tajbakhsh, 2016).
Preparation of Reagents for Thiopyran Introduction :
- It assists in the preparation of reagents useful for the synthesis of thiopyran-containing compounds, demonstrated by converting dimethyl 3,3′-thiobispropanoate into tetrahydro-4H-thiopyran-4-one and its derivatives (Ward et al., 2007).
Synthesis of Pyrido and Imidazo Derivatives :
- Used in synthesizing ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives and imidazo[1,2-a]pyridine derivatives, which are important in medicinal chemistry (Arrault et al., 2002).
Microwave-mediated Regioselective Biginelli Reaction :
- This compound is involved in the Biginelli reaction to synthesize novel ethyl 2-oxo/thio-4-aryl-6-(arylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates under microwave irradiation in solvent- and catalyst-free conditions (Harikrishnan et al., 2013).
Phosphine-catalyzed [4 + 2] Annulation :
- Ethyl 2-methyl-2,3-butadienoate undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Decyclization Reactions for Ethyl Benzothiophene Carboxylates :
- Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to give various derivatives, indicating its utility in organic synthesis (Vasileva et al., 2018).
Antimicrobial Activity of Pyrimidine Glycosides :
- Ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate derivatives are reacted with different reagents to synthesize compounds that are screened for antimicrobial activity (El‐Sayed et al., 2008).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-oxothiane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c1-2-11-8(10)6-5-12-4-3-7(6)9/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXADJIANKOBZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292669 | |
Record name | Ethyl 4-oxothiane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate | |
CAS RN |
1198-44-3 | |
Record name | 1198-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-oxothiane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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